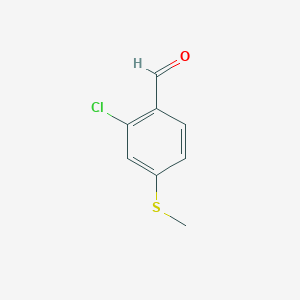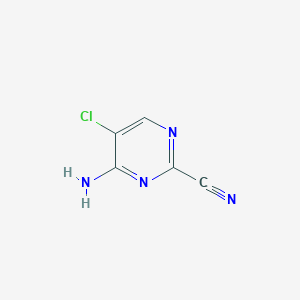
1-(Furan-2-carboxamido)cyclohexanecarboxylic acid
概要
説明
1-(Furan-2-carboxamido)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring bonded to a carboxylic acid group and a furanylcarbonylamino group. This compound is of interest due to its unique structure, which combines the properties of cyclohexane, carboxylic acid, and furan derivatives.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid can be synthesized through a multi-step process involving the following steps:
Formation of the cyclohexanecarboxylic acid: This can be achieved by hydrogenating benzoic acid to obtain cyclohexanecarboxylic acid.
Introduction of the furanylcarbonyl group: This step involves the reaction of cyclohexanecarboxylic acid with 2-furoyl chloride in the presence of a base such as pyridine to form the intermediate 1-(2-furanylcarbonyl)cyclohexanecarboxylic acid.
Amination: The final step involves the reaction of the intermediate with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form furanoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Furanoic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
科学的研究の応用
1-(Furan-2-carboxamido)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furanylcarbonyl group could play a role in binding to specific molecular targets, while the cyclohexanecarboxylic acid moiety could influence the compound’s overall stability and solubility.
類似化合物との比較
Cyclohexanecarboxylic acid: Lacks the furanylcarbonylamino group, making it less versatile in terms of chemical reactivity.
Furanoic acid: Contains the furan ring but lacks the cyclohexane and amino groups.
Cyclohexylamine: Contains the cyclohexane and amino groups but lacks the carboxylic acid and furanylcarbonyl groups.
Uniqueness: 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a furanylcarbonylamino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
63203-41-8 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
1-(furan-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c14-10(9-5-4-8-17-9)13-12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,13,14)(H,15,16) |
InChIキー |
VRWUFITYIPKVFL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=CO2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-[1,8]naphthyridin-4-ylamine](/img/structure/B8783323.png)





![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-(phenylmethoxy)-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8783352.png)





